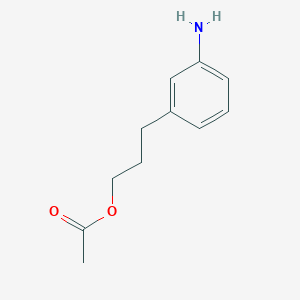
3-(3-Aminophenyl)propyl acetate
Übersicht
Beschreibung
“3-(3-Aminophenyl)propyl acetate” is a chemical compound . It is an ester, formed from the reaction of an alcohol with an acid . It is often used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds often involves direct esterification of the alcohol with the acid . This reaction takes place in the presence of a strong acid catalyst, often sulfuric acid, which helps to speed up the reaction rate . The process is typically carried out under reflux conditions, which involves continually boiling and condensing the reaction mixture to ensure it doesn’t evaporate away .Molecular Structure Analysis
The molecular formula of “this compound” is C11H15NO2 . The molar mass is 193.24 g/mol . The structure of similar compounds often involves a carboxylic acid ester group, which is formed from the reaction of an alcohol with an acid .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These reactions are often used to synthesize new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .Wissenschaftliche Forschungsanwendungen
Application in Vinylphosphonium Salt Mediated Reactions
3-(3-Aminophenyl)propyl acetate, through its derivatives, finds application in vinylphosphonium salt mediated reactions. For instance, 2-aminophenols, closely related to this compound, react with alkyl propiolates in the presence of Ph3P to produce benzoxazinone derivatives and methyl (E)-3-(2-aminophenoxy)-2-propenoates (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Use in Protecting Carboxylic Acids
Another application is in the protection of carboxylic acids. The synthesis and use of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, a compound similar to this compound, are used to derive stable amides that can act as protected carboxylic acids (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Involvement in Amino Acid Biosynthesis
In the field of microbiology, compounds related to this compound, like 2-aminophenols, are involved in amino acid biosynthesis. Research on mixed rumen micro-organisms shows the incorporation of labelled acetate into amino acids (Sauer, Erfle, & Mahadevan, 1975).
Chemoselective Acetylation
The compound also has applications in chemoselective acetylation. The monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process related to the acetylation of this compound, is crucial in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Effect on Electrical Conductivity
Research on poly(ethyl 3-aminophenyl propionate), a derivative of this compound, indicates its significance in studying the effect of electron-withdrawing substituents on electrical conductivity in polymers (Sánchez, Bustos, & Mac-Leod Carey, 2005).
Solubility Studies
The solubility of compounds like 4-(4-Aminophenyl)-3-morpholinone in various solvents, closely related to this compound, has been studied to understand their thermodynamic properties (Yang et al., 2016).
Role in Asymmetric Synthesis
Asymmetric synthesis of compounds like 3-hydroxy-3-phenylvaleric acid, which share structural similarities with this compound, has been studied, demonstrating its potential in organic synthesis (Mitsui & Kudo, 1967).
Zukünftige Richtungen
The future directions for “3-(3-Aminophenyl)propyl acetate” could involve designing and developing new pharmaceutical compounds . This could be achieved by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made . There is also potential for the design of new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in terms of safety and efficacy to enhance life quality .
Eigenschaften
IUPAC Name |
3-(3-aminophenyl)propyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(13)14-7-3-5-10-4-2-6-11(12)8-10/h2,4,6,8H,3,5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRJGTCTFHZLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1379092.png)
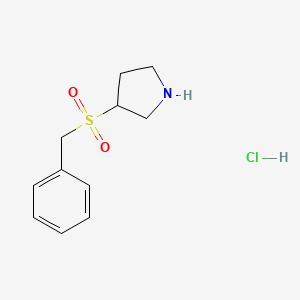

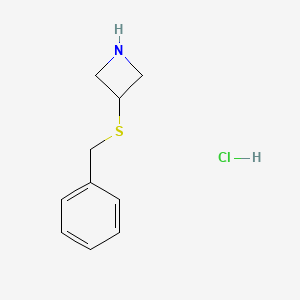
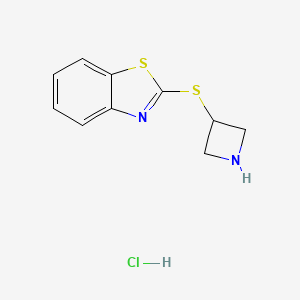

![4-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379106.png)
![4-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1379107.png)
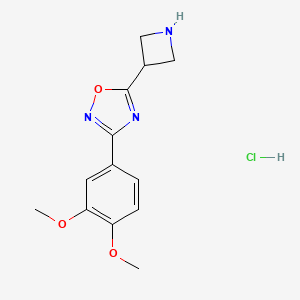
![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1379109.png)
![2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1379110.png)
![[2,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1379111.png)
![1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379114.png)
![1-([2,2'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379115.png)
